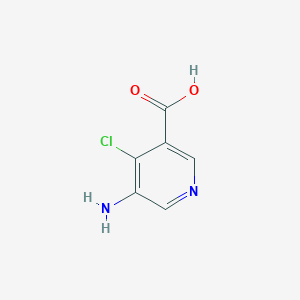

5-Amino-4-chloronicotinic acid

Description

5-Amino-4-chloronicotinic acid (hypothetical structure based on nomenclature) is a pyridinecarboxylic acid derivative featuring an amino (-NH₂) group at position 5 and a chlorine (-Cl) substituent at position 4 of the pyridine ring. For instance, 5-Aminonicotinic acid (CAS 24242-19-1), a related compound lacking the chlorine substituent, is commercially available and used in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

5-amino-4-chloropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3(6(10)11)1-9-2-4(5)8/h1-2H,8H2,(H,10,11) |

InChI Key |

UGAOMNLBMYSKAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)N)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloronicotinic acid typically involves the chlorination of nicotinic acid followed by amination. One common method includes the reaction of 4-chloronicotinic acid with ammonia or an amine under suitable conditions to introduce the amino group at the 5-position .

Industrial Production Methods: Industrial production methods for 5-Amino-4-chloronicotinic acid often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 4-position and the amino group at the 5-position participate in nucleophilic substitution reactions. For example:

-

Amination/Dechlorination : Replacement of the chlorine atom with amino groups under ammonia-rich conditions forms aminonicotinic acid derivatives .

-

Halogen Exchange : The chloro group can be substituted with other halogens (e.g., bromine or iodine) using halogenation reagents like NaBr or KI in acidic media .

Enzymatic Hydrolysis

Nitrilase and amidase enzymes catalyze the hydrolysis of chloronicotinonitrile derivatives to produce 5-amino-4-chloronicotinic acid. Key findings include:

Table 1: Kinetic Parameters of Engineered Amidase Mutants for 2-Chloronicotinamide Hydrolysis

| Mutant | (mM) | (µmol·mg⁻¹·min⁻¹) | (min⁻¹) | (mM⁻¹·min⁻¹) |

|---|---|---|---|---|

| Wild Type | 45.8 | 18.9 | 955 | 20.8 |

| G175A | 43.9 | 55.3 | 2,790 | 63.6 |

| A305T | 16.7 | 31.4 | 1,583 | 94.8 |

| G175A/A305T | 15.9 | 65.4 | 3,303 | 207.7 |

The G175A/A305T double mutant achieved a 94% conversion of 2-chloronicotinamide to 2-chloronicotinic acid at 1,220 mM substrate concentration, with a space-time yield of 575 g·L⁻¹·day⁻¹ .

Oxidation and Reduction

-

Oxidation : Treatment with potassium permanganate () or hydrogen peroxide () oxidizes the amino group to nitro derivatives, forming 5-nitro-4-chloronicotinic acid .

-

Reduction : Catalytic hydrogenation (e.g., ) reduces the nitro group to amine, yielding intermediates for pharmaceutical synthesis .

Steric and Electronic Effects on Reactivity

The chlorine atom introduces steric hindrance and electron-withdrawing effects, influencing reaction pathways:

-

Substrate Orientation : Molecular docking studies show that the chlorine atom in 2-chloronicotinonitrile forces a 30° rotation of the pyridine ring, altering enzyme-substrate binding .

-

Catalytic Efficiency : Mutating residue W167 to glycine in nitrilase reduced steric clash, increasing hydrolysis activity by 20-fold for 2-chloronicotinonitrile .

Scientific Research Applications

Chemistry: 5-Amino-4-chloronicotinic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the synthesis of biologically active molecules .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties .

Industry: In the industrial sector, 5-Amino-4-chloronicotinic acid is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of dyes, pigments, and other industrial products .

Mechanism of Action

The mechanism of action of 5-Amino-4-chloronicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Functional and Application Differences

- 5-Aminonicotinic Acid: Used as a precursor in heterocyclic synthesis due to its unsubstituted pyridine ring. Its lack of chlorine enhances solubility in polar solvents compared to chlorinated analogs .

- 2-Aminonicotinic Acid: The amino group at position 2 confers distinct electronic effects, influencing its reactivity in coupling reactions. Its high melting point (295–297°C) suggests strong intermolecular interactions .

- 5-Amino-2-chloropyridine-4-carboxylic Acid: The chlorine at position 2 sterically hinders electrophilic substitution, making it suitable for targeted modifications in drug design .

- 4-Amino-5-chloronicotinic Acid Hydrochloride: The hydrochloride salt form improves stability but limits solubility in non-aqueous systems. This compound has been discontinued in some catalogs, indicating challenges in synthesis or niche applications .

Research and Industrial Relevance

- Pharmaceutical Intermediates: Chlorinated nicotinic acids are pivotal in synthesizing kinase inhibitors and antiviral agents. For example, 5-Amino-2-chloropyridine-4-carboxylic acid is explored in fragment-based drug discovery .

- Agrochemicals: The chlorine substituent in analogs like 4-Amino-5-chloronicotinic acid may enhance pesticidal activity by improving lipid membrane penetration .

- Limitations: Discontinuation of 4-Amino-5-chloronicotinic acid in some catalogs highlights scalability or stability issues, underscoring the need for optimized synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.